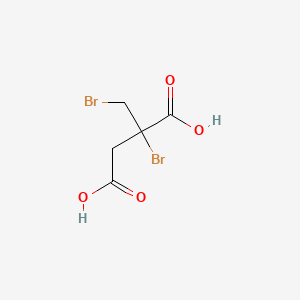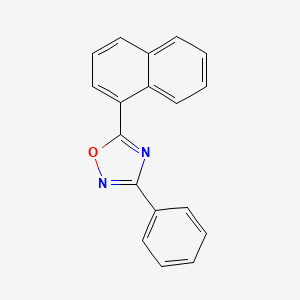
Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group attached to the ester functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate can be synthesized through the reaction of methyl 2-hydroxy-2-methylpropanoate with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The process involves the following steps:
Reaction Setup: The reaction is carried out in a well-ventilated fume hood with appropriate safety measures.
Reagents: Methyl 2-hydroxy-2-methylpropanoate and phosgene are used as the starting materials.
Reaction Conditions: The reaction is conducted at low temperatures to control the exothermic nature of the process.
Product Isolation: The product, this compound, is isolated through distillation or crystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with safety systems to handle phosgene. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form methyl 2-hydroxy-2-methylpropanoate and hydrochloric acid.
Reduction: Reduction of the chlorocarbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are used under mild conditions.
Hydrolysis: The reaction is typically carried out in the presence of water or aqueous base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Hydrolysis: Methyl 2-hydroxy-2-methylpropanoate.
Reduction: Methyl 2-hydroxy-2-methylpropanoate.
Aplicaciones Científicas De Investigación
Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate involves its reactivity with nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is harnessed in various chemical transformations, where the compound acts as a key intermediate.
Comparación Con Compuestos Similares
Similar Compounds
Methyl chloroformate: Similar in structure but lacks the additional methyl group on the propanoate moiety.
Ethyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate: Similar but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate is unique due to its specific reactivity profile, which is influenced by the presence of both the chlorocarbonyl and methyl ester groups. This combination allows for selective reactions that are not possible with simpler esters or chlorocarbonyl compounds.
Propiedades
Fórmula molecular |
C6H9ClO4 |
|---|---|
Peso molecular |
180.58 g/mol |
Nombre IUPAC |
methyl 2-carbonochloridoyloxy-2-methylpropanoate |
InChI |
InChI=1S/C6H9ClO4/c1-6(2,4(8)10-3)11-5(7)9/h1-3H3 |
Clave InChI |
VIEHKOFVYNDNRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OC)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)








![2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one](/img/structure/B13992566.png)
![Ethyl 3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13992567.png)
